Arginine Vasopressin (AVP) Diacetate is the highly soluble, biologically active acetate salt of the endogenous mammalian nonapeptide hormone. Structurally characterized by a cyclic disulfide bridge, AVP functions as a potent dual agonist for both V1a (vascular) and V2 (renal) receptors . In procurement and material selection, specifying the diacetate salt rather than the crude peptide or free base is critical. The diacetate formulation ensures immediate aqueous solubility, predictable net peptide content, and strict biocompatibility for downstream physiological, hemodynamic, and cell-based applications [1].
Substituting Arginine Vasopressin Diacetate with generic 'vasopressin' or closely related synthetic analogs critically compromises experimental and formulation integrity. Procuring a standard research-grade peptide often yields a trifluoroacetate (TFA) salt, which introduces severe cytotoxicity and pH instability in cell-based assays [1]. Furthermore, substituting AVP with common clinical analogs like desmopressin or terlipressin fundamentally alters the receptor profile and pharmacokinetics. Desmopressin lacks the V1a-mediated vasoconstrictor activity entirely, while terlipressin acts as a long-acting prodrug that eliminates the rapid, minute-to-minute titratability characteristic of endogenous AVP [2]. Therefore, only the exact diacetate salt of AVP provides the necessary pan-receptor activity, short half-life, and in vivo biocompatibility required for precise physiological modeling.
During standard solid-phase peptide synthesis, arginine vasopressin is typically cleaved and purified using trifluoroacetic acid (TFA), yielding a TFA salt. However, residual TFA counterions exhibit dose-dependent cytotoxicity, disrupting membrane integrity and inhibiting cell proliferation at concentrations as low as 10 nM [1]. Procuring the diacetate salt of arginine vasopressin ensures that the peptide is buffered with a biocompatible acetate counterion, eliminating TFA-induced cellular dysregulation and pH shifts in delicate physiological assays [2].
| Evidence Dimension | In vitro cytotoxicity and cellular dysregulation threshold |
| Target Compound Data | AVP Diacetate: Fully biocompatible at physiological concentrations |
| Comparator Or Baseline | AVP TFA Salt: Induces cytotoxicity and apoptosis at >= 10 nM |
| Quantified Difference | Diacetate completely eliminates TFA-induced toxicity |
| Conditions | Cell-based viability and receptor signaling assays |
Procuring the diacetate salt is mandatory for cell-based assays to prevent false-negative toxicity results caused by residual cleavage acids.
While synthetic analogs are often used for specific therapeutic endpoints, they fail to replicate the endogenous receptor binding profile of arginine vasopressin. AVP demonstrates high affinity for both V1a (Ki ~ 1.3 nM) and V2 (Ki ~ 3.1 nM) receptors, providing balanced vasoconstrictor and antidiuretic effects . In contrast, the analog desmopressin (dDAVP) is highly V2-selective, maintaining a Ki of ~3.1 nM for V2 but exhibiting a drastically reduced affinity for V1a (Ki > 800 nM) [1]. For models requiring vascular smooth muscle contraction, AVP is strictly required.
| Evidence Dimension | V1a vs. V2 receptor binding affinity (Ki) |
| Target Compound Data | AVP: V1a Ki ~ 1.3 nM, V2 Ki ~ 3.1 nM |
| Comparator Or Baseline | Desmopressin: V1a Ki > 800 nM, V2 Ki ~ 3.1 nM |
| Quantified Difference | >800-fold higher affinity for V1a receptors with AVP |
| Conditions | In vitro receptor binding assays |
Buyers must select AVP over desmopressin when experimental models require active vascular smooth muscle contraction alongside antidiuretic effects.
In acute hemodynamic research and shock models, the ability to rapidly titrate and reverse vascular tone is critical. Arginine vasopressin features a highly controllable elimination half-life of 10 to 20 minutes [1]. Conversely, terlipressin is a prodrug that is slowly metabolized into lysine vasopressin, resulting in an elimination half-life of approximately 50 minutes and a prolonged physiological effect lasting up to 6 hours [2]. AVP must be selected when minute-to-minute hemodynamic control is required without irreversible long-term vasoconstriction.
| Evidence Dimension | Elimination half-life and duration of physiological effect |
| Target Compound Data | AVP: 10-20 minute half-life |
| Comparator Or Baseline | Terlipressin: ~50 minute half-life, up to 6 hours duration of effect |
| Quantified Difference | AVP clears >3x faster, preventing prolonged irreversible vasoconstriction |
| Conditions | In vivo hemodynamic and vascular tone modeling |
AVP is the necessary procurement choice for acute models requiring rapid, minute-to-minute titration of blood pressure without long-term baseline disruption.
Procuring the free base form of complex nonapeptides often leads to unpredictable aqueous solubility, aggregation, and weighting errors during formulation. The diacetate salt of arginine vasopressin provides rapid and complete dissolution in standard physiological buffers (such as PBS and saline) . Furthermore, the defined acetate counterion allows for highly accurate calculation of the net peptide content, ensuring reproducible molar dosing across experimental replicates compared to crude or free base mixtures [1].
| Evidence Dimension | Aqueous solubility and molar dosing accuracy |
| Target Compound Data | AVP Diacetate: Rapid dissolution, exact net peptide calculation |
| Comparator Or Baseline | AVP Free Base: Variable solubility, prone to aggregation |
| Quantified Difference | Guaranteed dissolution and reproducible molarity |
| Conditions | Preparation of physiological buffers (PBS/Saline) |
The diacetate formulation prevents costly peptide loss during buffer preparation and ensures exact reproducible dosing across experimental replicates.
Due to its short 10–20 minute half-life and potent V1a receptor affinity, AVP diacetate is the required standard for acute in vivo hemodynamic models. Unlike terlipressin, it allows researchers to rapidly induce and reverse vasoconstriction to precisely map sympathetic responses and vascular tone without long-term baseline disruption [1].
The diacetate salt form is strictly necessary for sensitive cell culture assays measuring intracellular calcium or cAMP accumulation. Because it is free of cytotoxic TFA counterions, AVP diacetate prevents false-negative viability results and maintains stable physiological pH during receptor binding studies [2].
When evaluating novel V1a or V2 selective antagonists (such as conivaptan or tolvaptan), AVP diacetate serves as the essential endogenous baseline agonist. Its balanced affinity for both receptor subtypes provides a reliable, highly soluble control that selective analogs like desmopressin cannot replicate .